molecular formula C9H18O4 B077738 Ethyl 3,3-diethoxypropionate CAS No. 10601-80-6

Ethyl 3,3-diethoxypropionate

Cat. No. B077738
CAS RN: 10601-80-6
M. Wt: 190.24 g/mol
InChI Key: SIALOQYKFQEKOG-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

Ethyl 3,3-diethoxypropionate (100 g, 525.7 mmol) was dissolved in THF (360 ml) at room temp. Ethyl formate (175.1 ml, 2.1 mol) was added at room temp. The solution was cooled in an ice-bath to 0° C. and tBuOK (1M solution in THF, 1,156 ml, 1.156 mol) was added via an addition funnel slowly over 30 min, maintaining internal temperature below 5° C. The color changed instantly from colorless to dark orange. The reaction mixture was allowed to warm up to room temp. and stirred for 2 h. The reaction was allowed to stir at room temp. for 18 h. The reaction mixture was concentrated in vacuo and 1 L of solvent was removed. The remaining brownish solution with white solid in it was cooled in an ice-bath and hydrochloric acid (6N, 200 ml) was added to adjust pH=3, maintaining internal temperature below 20° C. The resulting bright yellow suspension was then warmed up to room temp. and stirred for 1 h. Additional 700 ml solvent was removed in vacuo at room temp. Water (400 ml) was added to dissolve all the white solid and ethyl acetate (500 ml) was added and the mixture transferred to a separatory funnel. The aqueous was extracted once with ethyl acetate (200 ml). The combined organic extracts was washed once with brine (100 ml). After drying over MgSO4 and concentrating in vacuo, 2-formyl-3-oxo-propionic acid ethyl ester (75.85 g) was obtained as yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
175.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.156 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:4]([O:11]CC)[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[CH:14](OCC)=[O:15].C(O[K])(C)(C)C>C1COCC1>[CH2:9]([O:8][C:6](=[O:7])[CH:5]([CH:4]=[O:11])[CH:14]=[O:15])[CH3:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)OCC
Name
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
175.1 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
1.156 mol
Type
reactant
Smiles
C(C)(C)(C)O[K]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining internal temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temp.
STIRRING
Type
STIRRING
Details
to stir at room temp. for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo and 1 L of solvent
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
The remaining brownish solution with white solid in it was cooled in an ice-bath
ADDITION
Type
ADDITION
Details
hydrochloric acid (6N, 200 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining internal temperature below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting bright yellow suspension was then warmed up to room temp.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Additional 700 ml solvent was removed in vacuo at room temp
ADDITION
Type
ADDITION
Details
Water (400 ml) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all the white solid and ethyl acetate (500 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted once with ethyl acetate (200 ml)
WASH
Type
WASH
Details
The combined organic extracts was washed once with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(C=O)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75.85 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.